N'-butylidene-4-nitrobenzohydrazide
Description
N'-Butylidene-4-nitrobenzohydrazide belongs to the hydrazone class of compounds, characterized by the general structure R₁R₂C=N–NH–CO–R₃. This compound features a nitro group (–NO₂) at the para position of the benzohydrazide moiety and a butylidene substituent (–CH=CH–CH₂–CH₃) on the hydrazine nitrogen. Such derivatives are synthesized via condensation of 4-nitrobenzohydrazide with butyraldehyde under acidic or reflux conditions .
Properties
CAS No. |
7462-02-4 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
N-[(E)-butylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C11H13N3O3/c1-2-3-8-12-13-11(15)9-4-6-10(7-5-9)14(16)17/h4-8H,2-3H2,1H3,(H,13,15)/b12-8+ |
InChI Key |
LNPMGYGODXDGPS-XYOKQWHBSA-N |
SMILES |
CCCC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Isomeric SMILES |
CCC/C=N/NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCCC=NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations:
- Melting Points: Nitro and hydroxy derivatives exhibit higher melting points (>250°C) due to strong intermolecular hydrogen bonding .
- Spectral Shifts: The N=CH proton in hydrazones consistently appears at δ 8.3–8.5 ppm, while EDGs like –OCH₃ deshield adjacent protons .
Table 2: Bioactivity Comparison
Key Trends:
- Antioxidant Activity: Hydroxy-substituted derivatives show superior activity due to –OH groups acting as hydrogen donors .
- Antimicrobial Activity: Thiohydrazide derivatives (e.g., ) exhibit broad-spectrum activity, likely due to increased membrane permeability.
Crystallographic and Hydrogen Bonding Analysis
- Hydrogen Bonding: In (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide, intramolecular O–H···N and intermolecular N–H···O bonds stabilize the crystal lattice, influencing solubility and stability .
- Crystal Packing: Nitro groups participate in C–H···O interactions, as seen in related nitrobenzamide structures .
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